Germane, iodotris(trifluoromethyl)-

Description

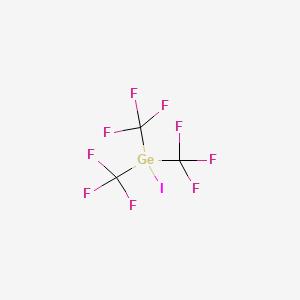

Germane, iodotris(trifluoromethyl)-, with the chemical formula (CF₃)₃GeI, is a germanium-based organometallic compound characterized by three trifluoromethyl groups and an iodine atom bonded to a central germanium atom. It is commercially available and serves as a precursor in synthetic chemistry, particularly for the preparation of other germanium derivatives. For instance, it reacts with activated silver azide to form azidotris(trifluoromethyl)germane ((CF₃)₃GeN₃), a highly volatile liquid . The compound’s reactivity and stability are influenced by the electron-withdrawing trifluoromethyl groups and the polarizable iodine atom, making it a versatile intermediate in organogermanium chemistry .

Properties

IUPAC Name |

iodo-tris(trifluoromethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F9GeI/c4-1(5,6)13(14,2(7,8)9)3(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDJUKPGRATGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9GeI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403939 | |

| Record name | Germane, iodotris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66348-18-3 | |

| Record name | Germane, iodotris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodotris(trifluoromethyl)germanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from Activated Silver Azide and Iodotris(trifluoromethyl)germane

One of the most authoritative sources on the preparation of iodotris(trifluoromethyl)germane derivatives comes from a 1996 inorganic chemistry study, which describes the synthesis of azidotris(trifluoromethyl)germane [(CF3)3GeN3] via reaction of activated silver azide with iodotris(trifluoromethyl)germane:

- Method Overview : The iodotris(trifluoromethyl)germane is reacted with activated silver azide either neat or in solvents such as dichloromethane or toluene.

- Reaction Conditions : The reaction proceeds smoothly at ambient temperature, yielding a colorless, highly volatile liquid product.

- Characterization : The product and intermediates were characterized by multinuclear NMR (13C, 14N, 19F) and gas-phase IR spectroscopy, supported by density functional theory (DFT) calculations confirming the structure and vibrational spectra.

This method indicates that iodotris(trifluoromethyl)germane can be prepared or isolated as a key intermediate for further functionalization, such as azide substitution.

Preparation of Trifluoromethyl Iodide as a Precursor

Iodotris(trifluoromethyl)germane synthesis often relies on the availability of trifluoromethyl iodide (CF3I), a critical reagent for introducing trifluoromethyl groups. The preparation of CF3I is well documented and provides a foundation for subsequent organogermanium chemistry:

- Patent Process (US4794200A) : A two-stage process starting from trifluoromethyl bromide (CF3Br) is employed:

- Stage 1 : Reaction of CF3Br with a metal (zinc, cadmium, aluminum, manganese) and sulfur dioxide or an alkali metal dithionite in a polar solvent such as dimethylformamide (DMF) or formamide.

- Stage 2 : Addition of iodine dissolved in carboxylic or sulfonic acids (e.g., acetic acid) to the reaction product to form CF3I.

- Key Parameters :

- Pressure above 1 bar (preferably 1–50 bar) to maintain gas solubility.

- Temperature range of 100–140 °C for the iodine addition step.

- Use of sodium dithionite and acetic acid preferred for economic and safety reasons.

- Advantages : This method avoids expensive or dangerous starting materials and allows for efficient, scalable production of trifluoromethyl iodide, which is essential for preparing iodotris(trifluoromethyl)germane.

Novel Synthetic Routes via Trifluoroacetate Derivatives

Research from Shanghai Institute of Organic Chemistry (1992) describes alternative synthetic routes to trifluoromethyl iodide, which indirectly support the preparation of iodotris(trifluoromethyl)germane:

- Method : Heating methyl chlorodifluoroacetate or methyl bromodifluoroacetate with iodine, potassium fluoride (KF), and catalytic copper iodide (CuI) in DMF.

- Reaction : Under these conditions, decarboxylation and iodination occur, producing trifluoromethyl iodide in 70–80% yield.

- By-products : Minor amounts of diiododifluoromethane may form.

- Mechanistic Insight : Copper iodide catalyzes the formation of organocopper intermediates that facilitate decarboxylation and iodination.

- Relevance : This method provides a reliable source of CF3I, which can be used as a trifluoromethylating agent to prepare iodotris(trifluoromethyl)germane via further organogermanium reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Germane, iodotris(trifluoromethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other halogens or functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the germanium center undergoes changes in its oxidation state.

Addition Reactions: The trifluoromethyl groups can engage in addition reactions with various nucleophiles

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Synthetic Chemistry

1.1 Synthesis of Organometallic Compounds

Iodotris(trifluoromethyl)germane serves as a precursor for the synthesis of various organometallic compounds. For instance, it has been utilized in the preparation of azidotris(trifluoromethyl)germane through reactions with activated silver azide. This transformation highlights its role in generating new germane derivatives that may exhibit distinct reactivity and stability profiles .

1.2 Reactions with Nucleophiles

The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other nucleophiles. This characteristic is particularly useful for creating functionalized germane compounds that can be further employed in organic synthesis and materials science.

Materials Science

2.1 Development of Functional Materials

Germane derivatives, including iodotris(trifluoromethyl)-, are explored for their potential in developing advanced materials. The incorporation of trifluoromethyl groups enhances the thermal stability and hydrophobic properties of polymers and coatings. Research indicates that these materials can be utilized in protective coatings and high-performance adhesives due to their resistance to harsh environmental conditions.

2.2 Membrane Technology

Recent studies have investigated the use of germane compounds in membrane technology. Specifically, iodotris(trifluoromethyl)-germane has been studied for its application in creating selective membranes for gas separation processes. The unique properties of the trifluoromethyl groups contribute to improved permeability and selectivity for specific gases, making them suitable for applications in environmental and industrial processes.

Electronics

3.1 Semiconductor Applications

The unique electronic properties of iodotris(trifluoromethyl)-germane make it a candidate for use in semiconductor technology. Its ability to form stable thin films allows for potential applications in electronic devices such as transistors and sensors. The trifluoromethyl groups may enhance the charge transport properties within these materials.

3.2 Photovoltaic Cells

Research into the use of iodotris(trifluoromethyl)-germane in photovoltaic cells suggests that it could improve the efficiency of solar energy conversion. The compound's ability to form p-type semiconductors can facilitate better charge carrier mobility, which is crucial for enhancing the performance of solar cells.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of germane, iodotris(trifluoromethyl)- involves the interaction of its trifluoromethyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these reactions are often complex and may require detailed computational studies to fully understand .

Comparison with Similar Compounds

Key Observations :

- Halogen Influence : The iodine atom in (CF₃)₃GeI enhances its reactivity in substitution reactions compared to bromine in (CF₃)GeBr₃, as iodine is a better leaving group .

- Steric Effects : Replacing trifluoromethyl groups with phenyl ((CF₃)GePh₃) increases steric hindrance, reducing volatility but improving stability .

- Functional Group Versatility : (CF₃)₃GeI’s iodine atom allows facile synthesis of azides, nitriles, and other derivatives, whereas (CF₃)GeBr₃ is less reactive in such transformations .

Spectroscopic and Computational Data

While (CF₃)₃GeI itself lacks detailed spectroscopic data in the provided evidence, its derivative (CF₃)₃GeN₃ has been characterized via mass spectrometry (MS) and density functional theory (DFT) computations. These studies confirm the linear geometry of the Ge–N₃ moiety and the electron-withdrawing effects of the CF₃ groups .

Biological Activity

Germane, iodotris(trifluoromethyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive review of the biological properties associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

Germane, iodotris(trifluoromethyl)- has a unique structure characterized by the presence of trifluoromethyl groups which significantly influence its reactivity and biological activity. The trifluoromethyl group is known to enhance the lipophilicity and electronic properties of organic compounds, potentially leading to increased interactions with biological targets.

Biological Activity Overview

The biological activities of Germane, iodotris(trifluoromethyl)- can be categorized primarily into antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. In a study evaluating various derivatives, it was found that certain trifluoromethyl-substituted compounds demonstrated significant antibacterial effects against strains such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Compounds

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Compound 1 | 4.88 µg/mL | B. mycoides |

| Compound 2 | 6.5 µg/mL | E. coli |

| Compound 3 | 8.0 µg/mL | C. albicans |

Anticancer Activity

The anticancer potential of Germane, iodotris(trifluoromethyl)- has been highlighted in several studies. For instance, compounds with similar structures have shown promising results in inhibiting various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism often involves the down-regulation of critical genes associated with tumor growth and proliferation .

Case Study: Anticancer Efficacy

In a recent investigation, a series of urea derivatives containing trifluoromethyl groups were synthesized and tested against multiple human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy drug:

- Compound A : IC50 = 22.4 μM (PACA2)

- Compound B : IC50 = 44.4 μM (PACA2)

- Compound C : IC50 = 17.8 μM (HCT116) .

The biological effects of Germane, iodotris(trifluoromethyl)- are attributed to its ability to interact with specific molecular targets within cells. For example, it may inhibit enzymes or receptors critical for bacterial survival or cancer cell proliferation. Molecular docking studies have suggested potential binding interactions with key proteins involved in these pathways .

Q & A

Q. What are the optimal synthetic routes for Germane, iodotris(trifluoromethyl)-, and how can reaction conditions (e.g., temperature, solvent, catalyst) be systematically optimized?

Methodological Answer: Utilize a Design of Experiments (DoE) approach to identify critical variables. For example, employ fractional factorial designs to screen parameters and response surface methodology (RSM) for optimization. Ensure reproducibility by documenting procedural details, including purification steps and characterization methods (e.g., NMR, IR, elemental analysis) as per standardized protocols .

Q. How should spectroscopic data (e.g., 19F^{19}\text{F}19F NMR, IR, mass spectrometry) be rigorously analyzed to confirm the structure and purity of Germane, iodotris(trifluoromethyl)-?

Methodological Answer: Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR chemical shifts) and literature analogs. For purity, integrate quantitative metrics such as chromatographic peak area ratios and elemental analysis deviations (<0.3%). Validate against negative controls (e.g., solvent blanks) to rule out contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) be integrated with experimental data to elucidate the electronic structure and reactivity of Germane, iodotris(trifluoromethyl)-?

Methodological Answer: Perform hybrid QM/MM calculations to model reaction pathways, correlating activation energies with experimental kinetic data. Validate computational models using sensitivity analyses (e.g., varying basis sets or solvation models). Publish raw data (e.g., .log files, input parameters) in FAIR-compliant repositories to enable reproducibility .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the compound’s reaction mechanisms (e.g., unexpected byproducts or kinetic anomalies)?

Methodological Answer: Apply mediation analysis to distinguish direct mechanistic pathways from confounding factors (e.g., solvent effects, trace impurities). Use isotopic labeling (, ) to track reaction intermediates. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .

Q. How can advanced statistical approaches (e.g., multivariate regression, machine learning) correlate synthesis parameters (e.g., precursor ratios, reaction time) with product yield and purity?

Methodological Answer: Train machine learning models on high-throughput experimental datasets, using features such as reactant electronegativity, steric bulk, and solvent polarity. Validate models via leave-one-out cross-validation and external test sets. Address overfitting by regularization techniques (e.g., LASSO) .

Data Management and Reproducibility

Q. What best practices ensure FAIR-compliant management of experimental data for Germane, iodotris(trifluoromethyl)-?

Methodological Answer: Adopt domain-specific metadata schemas (e.g., ISA-Tab for chemistry) to annotate datasets. Use persistent identifiers (DOIs) for raw data (e.g., spectra, chromatograms) and publish in certified repositories (e.g., Zenodo, Chemotion). Implement version control for computational scripts and workflows .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) across studies?

Methodological Answer: Conduct meta-analyses to identify systematic biases (e.g., calibration errors, instrumentation differences). Re-measure properties using standardized protocols (e.g., IUPAC guidelines) and publish uncertainty estimates. Use moderator variables (e.g., sample purity, measurement technique) to contextualize contradictions .

Research Design and Funding

Q. How can controlled experiments isolate the catalytic effects of Germane, iodotris(trifluoromethyl)- from confounding variables (e.g., solvent interactions, side reactions)?

Methodological Answer: Design factorial experiments with blocking for environmental factors (e.g., humidity, light exposure). Use inert reference compounds (e.g., perfluorinated analogs) to benchmark catalytic activity. Employ kinetic profiling (e.g., time-resolved spectroscopy) to deconvolute primary and secondary pathways .

Q. How to articulate the scientific originality and unmet needs in funding proposals for studying Germane, iodotris(trifluoromethyl)-?

Methodological Answer: Systematically review literature gaps using tools like SciFinder or Reaxys. Highlight interdisciplinary opportunities (e.g., combining synthetic chemistry with computational modeling). Align proposals with funding priorities (e.g., DFG’s emphasis on FAIR data and open science) by referencing domain-specific checklists .

Theoretical and Computational Challenges

Q. What validation frameworks ensure the reliability of computational models predicting the reactivity of Germane, iodotris(trifluoromethyl)-?

Methodological Answer: Benchmark computational results against high-quality experimental datasets (e.g., activation energies, regioselectivity). Perform sensitivity analyses on key parameters (e.g., exchange-correlation functionals in DFT). Publish validation metrics (e.g., mean absolute errors, R values) alongside datasets to foster community trust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.